molecular formula C9H12K2N3O8P B12278228 Polycytidylic acid (5') potassium salt

Polycytidylic acid (5') potassium salt

Cat. No.: B12278228
M. Wt: 399.38 g/mol
InChI Key: KJFHSFLOUJGHLS-UHFFFAOYSA-L
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Description

Polycytidylic acid (5’) potassium salt is a synthetic double-stranded RNA molecule. It is composed of a polymer of cytidylic acid and is used extensively in scientific research as a model RNA to study cell signaling, particularly at the level of toll-like receptor 3 (TLR3). This compound is known for its role in mimicking viral infections, thereby stimulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polycytidylic acid (5’) potassium salt is synthesized through the polymerization of cytidylic acid monomers. The process involves the use of specific enzymes or chemical catalysts to link the monomers into a long polymer chain. The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability of the double-stranded structure.

Industrial Production Methods

In industrial settings, the production of polycytidylic acid (5’) potassium salt involves large-scale polymerization processes. These processes are carried out in bioreactors where the reaction conditions can be meticulously controlled. The final product is then purified through various techniques such as chromatography to remove any impurities and ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

Polycytidylic acid (5’) potassium salt primarily undergoes reactions that involve its interaction with cellular receptors. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, it is known for its ability to bind to TLR3, triggering a cascade of immune responses.

Common Reagents and Conditions

The compound is often used in conjunction with other reagents that facilitate its entry into cells, such as transfection agents. The conditions for these reactions usually involve physiological pH and temperature to mimic the natural cellular environment.

Major Products Formed

The primary outcome of the reactions involving polycytidylic acid (5’) potassium salt is the activation of immune signaling pathways. This leads to the production of various cytokines and other immune response mediators.

Scientific Research Applications

Polycytidylic acid (5’) potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the properties and behavior of double-stranded RNA.

    Biology: Researchers use it to investigate the mechanisms of RNA-induced immune responses and to study the role of TLR3 in viral infections.

    Medicine: The compound is explored for its potential as an adjuvant in vaccine development, enhancing the immune response to various antigens.

    Industry: It is used in the development of diagnostic tools and therapeutic agents that target RNA viruses.

Mechanism of Action

Polycytidylic acid (5’) potassium salt exerts its effects by binding to TLR3, a receptor found on the surface of certain immune cells. This binding activates the TLR3 signaling pathway, leading to the production of type I interferons and other cytokines. These molecules play a crucial role in the body’s defense against viral infections by enhancing the activity of immune cells and promoting the destruction of infected cells.

Comparison with Similar Compounds

Polycytidylic acid (5’) potassium salt is often compared to other synthetic double-stranded RNA molecules, such as polyinosinic:polycytidylic acid. While both compounds activate TLR3, polycytidylic acid (5’) potassium salt is unique in its specific structure and the precise immune responses it elicits. Other similar compounds include:

    Polyinosinicpolycytidylic acid: A synthetic analog of double-stranded RNA used to simulate viral infections.

    Polyadenylicpolyuridylic acid: Another synthetic double-stranded RNA used in immune response studies.

Polycytidylic acid (5’) potassium salt stands out due to its specific applications in studying TLR3-mediated immune responses and its potential use in therapeutic interventions.

Properties

Molecular Formula

C9H12K2N3O8P

Molecular Weight

399.38 g/mol

IUPAC Name

dipotassium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

KJFHSFLOUJGHLS-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+]

Origin of Product

United States

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